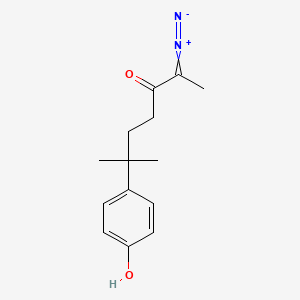
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is a complex organic compound with a unique structure that includes both diazonium and phenolic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization reactions, with careful control of temperature and pH to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-4-(4-hydroxyphenyl)-4-methylbut-2-en-3-olate
- 2-Diazonio-5-(4-hydroxyphenyl)-5-methylpent-2-en-3-olate
Uniqueness
2-Diazonio-6-(4-hydroxyphenyl)-6-methylhept-2-en-3-olate is unique due to its specific structural features, which include a longer carbon chain and the presence of both diazonium and phenolic groups
Eigenschaften
CAS-Nummer |
70573-27-2 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-diazo-6-(4-hydroxyphenyl)-6-methylheptan-3-one |
InChI |
InChI=1S/C14H18N2O2/c1-10(16-15)13(18)8-9-14(2,3)11-4-6-12(17)7-5-11/h4-7,17H,8-9H2,1-3H3 |
InChI-Schlüssel |
YNPZIRNAACRSRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[N+]=[N-])C(=O)CCC(C)(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


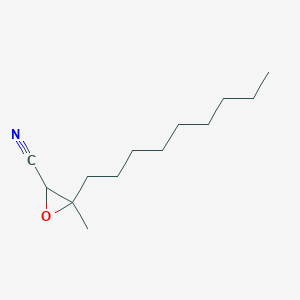
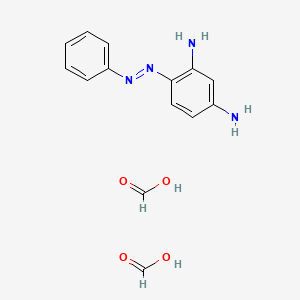
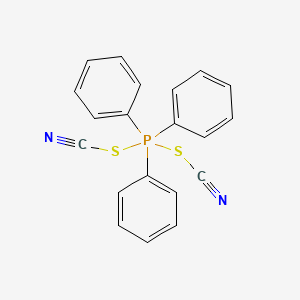
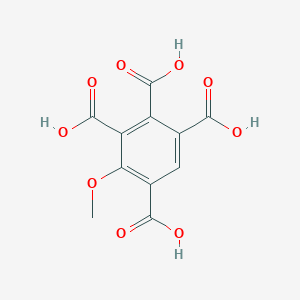
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
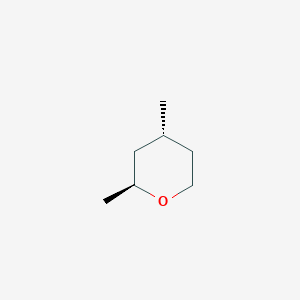

![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

